C4,C5-Dihalogenation Maximizes Beta-Adrenoceptor Blockade Potency
In a systematic study of ring-halogenated N-tert-butyl-2-amino-1-(2-thienyl)ethanols, the C4,C5-dibromo substitution pattern (characteristic of CAS 62673-57-8) conferred the highest beta-adrenoceptor blocking activity within the series. The myocardial beta-receptor effect of C4,C5-dihalogenated compounds was directly comparable to that of the clinical beta-blocker propranolol. By contrast, C3-halo-substituted analogs were practically devoid of activity, and C4- or C5-monohalo compounds showed intermediate potency [1].
| Evidence Dimension | Myocardial beta-adrenoceptor blocking activity (in vitro functional assay) |
|---|---|
| Target Compound Data | C4,C5-Dibromo substitution (as in CAS 62673-57-8): potency comparable to propranolol [1] |
| Comparator Or Baseline | C3-Halo-substituted analogs (e.g., 3-bromo or 3,4-dibromo): practically devoid of activity; C4- or C5-monohalo analogs: intermediate potency; Propranolol: reference standard [1] |
| Quantified Difference | Activity rank order: C4,C5-dihalo ≈ propranolol > C4- or C5-monohalo >> C3-halo (inactive). Exact fold-difference not reported in abstract; class-level inference based on author conclusion. |
| Conditions | In vitro guinea pig right atria (myocardial beta-receptor model); antagonism of isoprenaline-induced chronotropic response [1] |
Why This Matters
This structure-activity relationship demonstrates that the 4,5-dibromo regioisomer is the optimal substitution pattern for beta-blockade potency—purchasing any other dibromo regioisomer would risk complete loss of target activity.
- [1] Conde, S., Corral, C., Madroñero, R., Alvarez-Insúa, A.S., Fernámdez-Tomé, M.P., Río, J., Santos, M. (1977) 'beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives', Journal of Medicinal Chemistry, 20(7), pp. 970–974. doi:10.1021/jm00217a025. View Source
